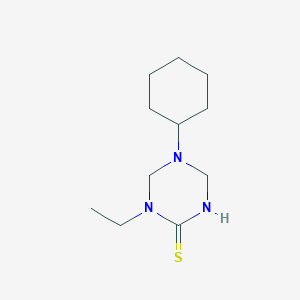
5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione is a heterocyclic compound with the molecular formula C11H21N3S. It belongs to the class of triazine derivatives, which are known for their diverse chemical properties and applications. This compound features a triazine ring substituted with a cyclohexyl group and an ethyl group, along with a thione group at the second position of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione typically involves the reaction of 1,3,5-triazine derivatives with appropriate substituents. One common method is the substitution of chloride ions in cyanuric chloride with suitable amines under controlled conditions. For instance, the reaction of cyanuric chloride with cyclohexylamine and ethylamine in the presence of a base such as sodium carbonate can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of microwave irradiation has been reported to enhance reaction rates and product purity in the synthesis of triazine derivatives .
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and other diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The triazine ring can also interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-5-ethyl-1,3,5-triazinane-2-thione: Similar structure but different substitution pattern.
5-cyclohexyl-1,3,5-triazinane-2-thione: Lacks the ethyl group present in 5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclohexyl and ethyl groups, along with the thione functionality, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3S/c1-2-13-9-14(8-12-11(13)15)10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOBWQTVPAUEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CN(CNC1=S)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(furan-2-ylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5788111.png)
![N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788119.png)
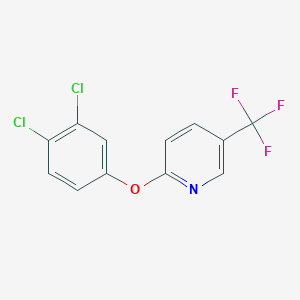
![1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B5788122.png)
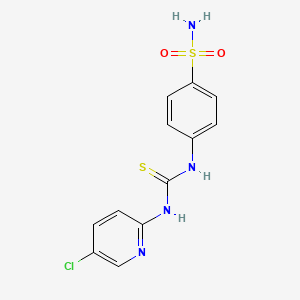
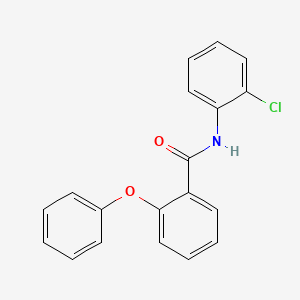
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5788147.png)
![N-(3-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5788154.png)
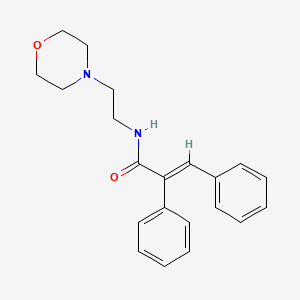
![methyl 4-[(naphthalen-1-ylacetyl)amino]benzoate](/img/structure/B5788177.png)
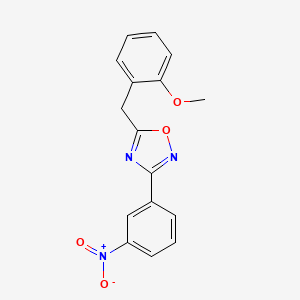
![methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5788184.png)
![N-[(4-fluorophenyl)carbamothioyl]acetamide](/img/structure/B5788201.png)
![{4-[(2-thienylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5788209.png)
